2-Anthraquinonesulfonyl chloride

Description

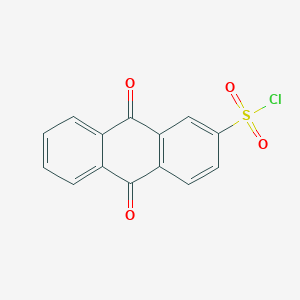

2-Anthraquinonesulfonyl chloride (CAS: 82-48-4), also known as 9,10-dioxo-9,10-dihydroanthracene-2-sulfonyl chloride, is an aromatic sulfonyl chloride derivative of anthraquinone. Its molecular formula is C₁₄H₇ClO₄S, with a molecular weight of 306.52 g/mol . The compound features a planar anthraquinone backbone substituted with a sulfonyl chloride (-SO₂Cl) group at the 2-position, conferring both electron-withdrawing and reactive properties. It is primarily utilized as a key intermediate in the synthesis of anthraquinone-based dyes, pharmaceuticals, and specialty chemicals. Industrial synthesis typically involves sulfonation of anthraquinone followed by chlorination with agents like phosphorus pentachloride (PCl₅) .

Properties

IUPAC Name |

9,10-dioxoanthracene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClO4S/c15-20(18,19)8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDFCHANCMRCOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277890 | |

| Record name | 2-Anthraquinonesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2381-23-9 | |

| Record name | 2-Anthraquinonesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2381-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Anthraquinonesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthraquinonesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Anthraquinonesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Anthraquinonesulfonyl chloride can be synthesized through the sulfonation of anthraquinone followed by chlorination. The process typically involves the following steps:

Sulfonation: Anthraquinone is treated with sulfuric acid to introduce a sulfonic acid group, forming anthraquinone-2-sulfonic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) serves as the primary reactive site for nucleophilic displacement. This enables ASC to act as a derivatization agent for analytical chemistry applications.

1.1 Reaction with Amines

ASC reacts quantitatively with primary and secondary amines under mild conditions to form stable sulfonamide derivatives .

Key characteristics of amine derivatives:

-

Derivatives remain stable for >48 hours at room temperature

-

Show strong UV absorption due to anthraquinone's π-conjugation system

-

Enable sensitive quantification of aliphatic and aromatic amines

1.2 Reaction with Phenols

ASC demonstrates exceptional reactivity toward phenolic compounds through a phase-transfer catalyzed mechanism :

The derivatization mechanism proceeds through:

-

Deprotonation of phenol to phenoxide ion

-

Ion-pair formation with tetrabutylammonium cation

-

Nucleophilic attack at sulfonyl chloride group

Stability Considerations

ASC's reactivity is influenced by:

-

Moisture sensitivity : Rapid hydrolysis in aqueous media (t₁/₂ < 15 min at pH 7)

-

Thermal stability : Decomposes above 150°C through sulfonic acid anhydride formation

-

Storage conditions : Requires anhydrous environment at -20°C for long-term stability

These well-characterized reaction pathways and analytical parameters make ASC particularly valuable for trace analysis of nucleophile-containing compounds in environmental and biological matrices. The anthraquinone moiety provides inherent chromophoric properties that eliminate the need for post-derivatization labeling steps, simplifying analytical workflows while maintaining high sensitivity .

Scientific Research Applications

Analytical Chemistry

Derivatization of Amines:

ASC has been recognized as a powerful derivatization reagent for amines. Its ability to form stable sulfonamides allows for effective analysis via high-performance liquid chromatography (HPLC). The derivatization process is rapid, typically occurring at room temperature within three minutes, and demonstrates excellent linearity in response across a wide concentration range (0.4-400 µM for normal-phase HPLC) .

| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |

|---|---|---|

| Concentration Range | 0.4 - 400 µM | 4 nM - 4 µM |

| Detection Wavelength | 320 nm | 256 nm |

This rapid derivatization makes ASC particularly useful in environmental and pharmaceutical analyses where time efficiency is crucial.

Medicinal Chemistry

Anticancer Activity:

Research has shown that anthraquinone derivatives, including ASC, exhibit promising anticancer activities. For instance, studies indicate that anthraquinone compounds can inhibit cancer cell proliferation by targeting essential cellular proteins . Specific derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including gastric epithelial cells and lung carcinoma cells. For example, the compound mensacarcin and its analogs have shown potent antitumor activity with effective doses (ED50 values) ranging from 1.6 to 11.6 µM .

Mechanism of Action:

The anticancer properties of ASC derivatives are attributed to their ability to generate reactive oxygen species (ROS), which contribute to apoptosis in cancer cells. This mechanism has been explored in various studies highlighting the role of ASC in inducing cell cycle arrest and mitochondrial dysfunction in cancer cells .

Photocatalysis

Environmental Applications:

ASC and other anthraquinone derivatives are being investigated for their potential in photocatalytic applications, particularly for pollutant degradation and clean energy production. The unique photochemical properties of anthraquinones allow them to act as redox-active mediators in photocatalytic systems .

| Application Area | Potential Uses |

|---|---|

| Wastewater Treatment | Degradation of organic pollutants |

| Energy Production | Photocatalytic hydrogen production |

| Antibacterial Action | Utilizing light-induced bactericidal properties |

The incorporation of ASC into photocatalytic systems enhances the efficiency of electron transfer processes, which is crucial for improving the performance of conventional semiconductors used in environmental applications .

Case Studies

-

Amines Analysis Using ASC:

A study demonstrated the application of ASC in analyzing various primary and secondary amines through HPLC. The results showed that ASC could effectively form sulfonamides with amines, allowing for precise quantification in complex mixtures . -

Anticancer Studies:

Another research effort focused on synthesizing a series of 34 analogues of 2-substituted amido-anthraquinones derived from ASC. These compounds were evaluated for their effects on cancer cell proliferation and telomerase activity, revealing promising anticancer properties with substantial inhibition rates . -

Photocatalytic Efficiency:

A comprehensive review highlighted the use of anthraquinones in photocatalytic systems designed for environmental remediation. The study emphasized the need for further research into enhancing the solubility and conductivity of these compounds to maximize their practical applications .

Mechanism of Action

The mechanism of action of 2-anthraquinonesulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, forming stable derivatives. The compound can also undergo electrophilic aromatic substitution reactions, where it acts as an electron-withdrawing group, facilitating the substitution of hydrogen atoms on the aromatic ring .

Molecular Targets and Pathways:

Protein Modification: It targets amino groups in proteins, leading to the formation of sulfonamide bonds.

Enzyme Inhibition: It can inhibit enzymes by modifying active site residues, affecting their catalytic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Anthracenesulfonyl Chloride

Molecular Formula : C₁₄H₉ClO₂S

Molecular Weight : 284.74 g/mol

Key Differences :

- Structure: Lacks the two ketone groups (9,10-dioxo) present in 2-anthraquinonesulfonyl chloride, resulting in a less electron-deficient aromatic system.

- Reactivity: The absence of quinone oxygens reduces electrophilicity at the sulfonyl chloride group, making it less reactive toward nucleophiles compared to this compound.

- Applications : Primarily used in research settings for organic synthesis rather than industrial dye production .

2-Chloroethanesulfonyl Chloride

Molecular Formula : C₂H₄Cl₂O₂S

Molecular Weight : 162.97 g/mol

Key Differences :

- Structure : An aliphatic sulfonyl chloride with a chlorine atom at the β-position. The absence of an aromatic ring reduces conjugation and stabilizes the sulfonyl chloride group.

- Reactivity : Higher reactivity in nucleophilic substitutions due to the aliphatic chain’s flexibility and lower steric hindrance.

- Health Effects: Limited chronic toxicity data, unlike aromatic sulfonyl chlorides, which may exhibit distinct hazards due to aromatic ring interactions .

Data Table: Comparative Analysis

Research Findings

- Structural Analysis: Collision cross-section predictions for 2-anthracenesulfonyl chloride (C₁₄H₉ClO₂S) suggest a compact structure (12.5 Ų), whereas this compound’s planar quinone backbone likely increases its cross-section, enhancing detectability in mass spectrometry .

- Synthetic Routes: Anthraquinone sulfonation requires harsh conditions (e.g., fuming sulfuric acid) compared to benzene sulfonyl chloride synthesis, which uses milder chlorosulfonic acid .

Biological Activity

2-Anthraquinonesulfonyl chloride is a derivative of anthraquinone, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The following sections will delve into its biological activities, including anticancer, antibacterial, and inhibitory effects on various enzymes.

Chemical Structure and Synthesis

This compound can be synthesized by refluxing the corresponding anthraquinone acid with phosphorus pentachloride. The compound exhibits a melting point of approximately 210°C, indicating its stability under standard laboratory conditions .

Anticancer Activity

Research has demonstrated that anthraquinone derivatives, including this compound, possess significant anticancer properties. These compounds typically exert their effects by targeting essential cellular proteins involved in cancer progression.

- Cell Cycle Arrest : Studies have shown that this compound induces cell cycle arrest in cancer cells, particularly at the G2/M phase. This is associated with the upregulation of tumor suppressor genes such as p53 and p21, which are crucial for cell cycle regulation .

- Apoptosis Induction : The compound promotes apoptotic cell death through the activation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic proteins .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cancer cells, leading to oxidative stress and subsequent cell death .

Case Study

In vitro studies on various cancer cell lines, such as MOLT4 (T-cell leukemia) and AGS (gastric cancer), revealed that this compound exhibits IC50 values ranging from 1.14 to 2.1 µg/mL, indicating potent antiproliferative activity .

Antibacterial Activity

The antibacterial properties of anthraquinone derivatives are well-documented, with mechanisms including inhibition of biofilm formation and disruption of bacterial cell wall integrity.

- Biofilm Inhibition : Anthraquinones have been shown to effectively inhibit biofilm formation in pathogenic bacteria, which is crucial for their virulence and resistance to antibiotics .

- Cell Wall Disruption : The compounds can interfere with the synthesis of bacterial cell walls, leading to cell lysis and death .

- Nucleic Acid Synthesis Inhibition : They also inhibit nucleic acid synthesis, further contributing to their antibacterial effects .

Enzyme Inhibition

This compound has been evaluated for its inhibitory activity against various enzymes, particularly carbonic anhydrases (CAs), which play a role in numerous physiological processes.

Inhibitory Activity

- The compound exhibited IC50 values in the low nanomolar range (21.19–91.16 nM) against tumor-associated isoforms such as hCA IX, showcasing its potential as a therapeutic agent in cancer treatment .

Summary of Biological Activities

| Activity Type | Mechanism | IC50 Values |

|---|---|---|

| Anticancer | Cell cycle arrest, apoptosis induction | 1.14 - 2.1 µg/mL |

| Antibacterial | Biofilm inhibition, cell wall disruption | Varies by strain |

| Enzyme Inhibition | Carbonic anhydrase inhibition | 21.19 - 91.16 nM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.